molecular formula C15H14N4O4S2 B2957814 2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide CAS No. 893359-86-9

2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide

Cat. No.: B2957814
CAS No.: 893359-86-9
M. Wt: 378.42
InChI Key: RHYQYOSGXAUKKW-UHFFFAOYSA-N
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Description

2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide is a synthetically designed small molecule that serves as a valuable chemical intermediate and tool compound in pharmaceutical and biochemical research. This compound features a thieno[3,2-d]pyrimidin-4-one core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities and drug-like properties. The molecular architecture incorporates a 4-nitrophenyl acetamide moiety connected via a sulfanyl linkage to the heterocyclic system, creating a multifunctional structure optimized for structure-activity relationship studies and further chemical modification. Researchers primarily utilize this compound as a key building block in the synthesis of more complex molecules with potential therapeutic applications. Structural analogs featuring the thieno[3,2-d]pyrimidine core have demonstrated significant promise in scientific investigations for their antimicrobial and anticancer properties . The presence of both electron-donating and electron-withdrawing substituents on the core structure creates optimal electronic properties that may influence binding affinity to biological targets. The nitro group provides a handle for further chemical transformations, particularly reduction to an amine, enabling diversification of the compound for various research applications. The mechanism of action for this class of compounds typically involves targeted interaction with enzymes and receptors, potentially inhibiting key pathways in disease progression. Specifically, thieno[3,2-d]pyrimidine derivatives have been investigated for their ability to inhibit enzymatic activity crucial for bacterial cell wall synthesis and cancer cell metabolism . The acetamide bridge enhances molecular flexibility while maintaining planarity of the aromatic systems, potentially facilitating optimal binding interactions with biological targets. This product is designated For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material according to appropriate laboratory safety protocols, including the use of personal protective equipment and proper ventilation.

Properties

IUPAC Name

2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S2/c1-18-14(21)13-11(6-7-24-13)17-15(18)25-8-12(20)16-9-2-4-10(5-3-9)19(22)23/h2-5H,6-8H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYQYOSGXAUKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the sulfanyl group and the nitrophenylacetamide moiety. Common reagents used in these reactions include thiourea, acetic anhydride, and nitrobenzene derivatives. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or alkoxides.

Scientific Research Applications

2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Thieno[3,2-d]pyrimidine Derivatives
Compound Name Substituents on Thienopyrimidine Core Acetamide-Linked Aryl Group Molecular Weight (g/mol) Key Properties/Applications
Target Compound 3-methyl, 4-oxo 4-nitrophenyl ~410.44 High electrophilicity
2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide 6-ethyl, 3-phenyl, 4-oxo (thieno[2,3-d] isomer) 4-nitrophenyl 466.53 Increased lipophilicity due to ethyl and phenyl groups
N-(2-Ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide 7-phenyl, 4-oxo 2-ethyl-6-methylphenyl 403.50 Potential kinase inhibition
N-(2,5-Dimethoxyphenyl)-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide 3-(2-methoxyethyl), 6-methyl 2,5-dimethoxyphenyl 451.56 Enhanced solubility (methoxy groups)
2-({3-Ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide 3-ethyl, 6-phenyl, 4-oxo 4-ethylphenyl 449.60 High lipophilicity (ethyl groups)
N-(2-Chloro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide 3-(3-methoxybenzyl) 2-chloro-4-methylphenyl 486.00 Bulky substituents for steric effects
Key Observations :
  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitro group in the target compound contrasts with electron-donating groups (e.g., methoxy in , ethyl in ), altering reactivity and binding affinities.
  • Isomeric Differences: The thieno[2,3-d] isomer in may exhibit distinct ring strain and electronic properties compared to the thieno[3,2-d] core.
  • Bioactivity Implications : Bulkier substituents (e.g., 3-methoxybenzyl in ) may hinder membrane permeability but enhance target specificity.

Functional Group Comparisons

Sulfanyl Acetamide Linkage
  • Target Compound: The sulfanyl bridge connects the thienopyrimidine core to the acetamide, facilitating hydrogen bonding and π-π stacking.
  • Analogous Compounds: : Compounds like N-(5-chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide replace the thienopyrimidine with an oxadiazole ring but retain the sulfanyl acetamide motif, showing α-glucosidase inhibition (MIC: 12.5–50 µg/mL) . –10: Pyrimidine-thioacetamides (e.g., 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide) demonstrate antibacterial activity, highlighting the importance of the sulfanyl group in bioactivity .

Biological Activity

2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide is a compound belonging to the thieno[3,2-d]pyrimidine family, recognized for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Thieno[3,2-d]pyrimidine core
  • Sulfanyl group
  • Acetamide linkage with a nitrophenyl substituent

The molecular formula is C13H12N4O3SC_{13}H_{12}N_4O_3S, and it has a molecular weight of approximately 304.33 g/mol. The structural uniqueness contributes to its diverse biological activities.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

Antibacterial Activity

Studies have shown that thieno[3,2-d]pyrimidine derivatives possess significant antibacterial properties. The compound's activity was evaluated against both Gram-positive and Gram-negative bacteria. For instance:

  • E. coli and S. aureus were used as test organisms.
  • Compounds with electron-withdrawing groups (like -NO₂) demonstrated enhanced antibacterial efficacy compared to those with electron-donating groups.

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainMIC (mg/mL)
Compound AE. coli0.0125
Compound BS. aureus0.0200
Compound CP. aeruginosa0.0150

Anticancer Activity

The compound has also been investigated for its anticancer potential. It is believed to inhibit key signaling pathways involved in cancer cell proliferation:

  • EGFR and VEGFR inhibition : These receptors are crucial for tumor growth and angiogenesis.
  • Pro-apoptotic effects : Inducing programmed cell death in cancerous cells.

A study reported that certain derivatives exhibited IC50 values below 10 µM against various cancer cell lines.

Case Studies

  • Case Study on Antibacterial Efficacy : A study conducted by Triloknadh et al. (2018) synthesized several pyrimidine derivatives and tested their antibacterial activity against multiple strains. The results indicated that modifications in the substituent groups significantly affected the MIC values.
    • Findings : Compounds with nitro groups showed superior activity against S. aureus with MIC values as low as 0.0125 mg/mL.
  • Case Study on Anticancer Properties : Research published in Nature (2025) explored the effects of thieno[3,2-d]pyrimidine derivatives on cancer cell lines. The study highlighted the dual role of these compounds in inhibiting EGFR and VEGFR pathways.
    • Findings : The tested compounds demonstrated a significant reduction in cell viability at concentrations ranging from 5 to 15 µM.

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